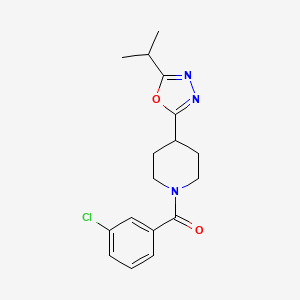

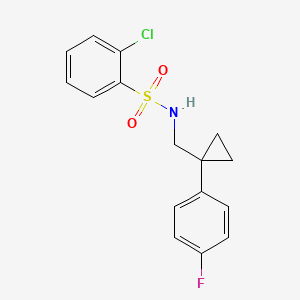

![molecular formula C22H15FN2O2S B2378550 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 292064-90-5](/img/structure/B2378550.png)

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one” is a quinazolinone derivative . Quinazolinones are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. One of the main methods includes Friedländer condensation . Another method involves synthesis from anthranilic acid derivatives . Multicomponent synthesis is also a common method used . Specific synthesis methods for this compound were not found in the available literature.Scientific Research Applications

Antitumor Properties

CHM-1, a compound structurally related to 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one, has demonstrated significant antitumor activity. It was noted for its unique mechanism of action against tumor cells. In particular, a hydrophilic prodrug form of CHM-1 showed promising results in preclinical evaluations, indicating potential for further development as an anticancer clinical trials candidate. It was observed to induce apoptotic effects in breast carcinoma cells and had clear-cut pharmacological effects on enzymes associated with tumor cells (Chou et al., 2010).

Analgesic Efficacy

A class of compounds related to this compound was found to have significant analgesic activity. A specific compound within this class, identified as compound 3b, demonstrated potent, rapid-acting, non-opioid, and non-antiinflammatory analgesic properties with low acute toxicity (Viaud et al., 1995).

Antihistaminic Agents

Compounds similar to this compound were synthesized and tested for H(1)-antihistaminic activity. The synthesized compounds were found to be significant in protecting animals from histamine-induced bronchospasm. Specifically, one of the compounds was found to be equipotent with the reference standard chlorpheniramine maleate, showing negligible sedation, which could make them valuable prototype molecules for future development of antihistaminic agents (Alagarsamy et al., 2005).

Radiomodulatory Effect

A derivative of quinazolinone, structurally related to this compound, demonstrated a radiomodulatory effect. The compound was identified in a screen of new quinazolinone derivatives bearing benzenesulfonamide moiety. It exhibited the most potent NQO1 inducer activity in vitro, reduced the damaging effects of gamma radiation, and demonstrated hepatoprotective activity, suggesting its potential as a promising antioxidant and radiomodulatory agent (Soliman et al., 2020).

properties

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O2S/c23-16-12-10-15(11-13-16)20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQPXRVEVHAYCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

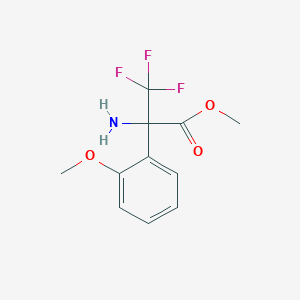

![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)

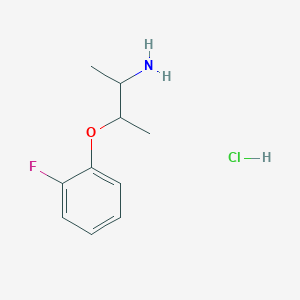

![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)

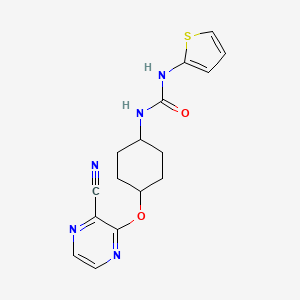

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)

![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)

![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)

![1-(4-Fluorophenyl)-4-[[1-(2-methylsulfanylphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2378490.png)